N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8-12(21-7-14-8)13(18)15-9-4-5-10-11(6-9)17(3)22(19,20)16(10)2/h4-7H,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDADZVKZZACT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N6O3S
- Molecular Weight : 384.4 g/mol
- CAS Number : 2034544-18-6
These properties indicate a structure conducive to various biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for some related compounds range from 16 to 31.25 µg/mL against bacterial strains, indicating strong antibacterial effects .
- In vitro studies have demonstrated moderate antifungal activity with MIC values around 31.25 to 62.5 µg/mL .
Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer potential. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific cellular pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar derivatives have been noted for their ability to modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : It may affect the integrity of microbial cell membranes.
- Signal Transduction Pathways : The compound could interfere with signaling pathways that regulate inflammation and cell growth.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiazole-5-carboxamide, and how can they be addressed methodologically?
- Answer: The synthesis involves multi-step pathways, including the formation of the benzo[c][1,2,5]thiadiazole core and coupling with the 4-methylthiazole-5-carboxamide moiety. Key challenges include:
- Regioselectivity: Ensuring proper substitution on the thiadiazole ring requires controlled reaction conditions (e.g., temperature gradients and solvent polarity adjustments) .
- Oxidation Stability: The dioxido group (SO₂) in the thiadiazole ring is sensitive to over-oxidation. Using mild oxidizing agents like H₂O₂ in a buffered system (pH 6–7) minimizes side reactions .
- Coupling Efficiency: Amide bond formation between the thiadiazole and thiazole-carboxamide can be optimized using carbodiimide-based coupling agents (e.g., EDCI) in DMF at 0–5°C to prevent racemization .
Q. How is the molecular structure of this compound validated experimentally?
- Answer: A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of methyl groups (δ 2.4–2.6 ppm for CH₃ on thiadiazole and thiazole) and aromatic protons (δ 7.2–8.1 ppm for benzo-thiadiazole) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 375.42 (C₁₅H₁₃N₅O₃S₂) with <2 ppm error .
- X-ray Crystallography: For crystalline derivatives, X-ray diffraction confirms the fused thiadiazole-thiazole geometry and bond angles .
Q. What preliminary biological screening methods are suitable for evaluating this compound’s activity?
- Answer: Initial screening should focus on target-agnostic assays:
- Cytotoxicity Assays: Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values. Dose-response curves (0.1–100 µM) assess potency .
- Enzyme Inhibition: Test against kinases or proteases via fluorescence polarization or calorimetry. For example, the thiazole moiety may chelate metal ions in catalytic sites .
- Molecular Docking: Preliminary docking (AutoDock Vina) into ATP-binding pockets (e.g., EGFR kinase) predicts binding modes and guides SAR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Answer: Critical parameters include:
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to toluene for coupling steps to avoid side reactions .
-
Catalyst Screening: Pd/C or CuI catalysts improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
-
Ultrasound Assistance: Sonication reduces reaction times (e.g., from 24 h to 4 h) and increases yields by 15–20% in cyclization steps .
Parameter Optimal Condition Impact on Yield Temperature 60–70°C for cyclization Maximizes ring closure pH 6.5–7.0 for oxidation Prevents over-oxidation Catalyst Loading 5 mol% Pd/C Balances cost and efficiency
Q. How should contradictory data on biological activity be analyzed (e.g., varying IC₅₀ across studies)?
- Answer: Discrepancies often arise from assay conditions or compound stability:
- Assay Variability: Normalize data using reference inhibitors (e.g., staurosporine for kinases) and repeat experiments in triplicate .
- Metabolic Stability: Test compound degradation in cell media (LC-MS monitoring over 24 h). Add antioxidants (e.g., ascorbic acid) if rapid oxidation occurs .
- Epistatic Analysis: Use isogenic cell lines (e.g., wild-type vs. kinase-deficient) to isolate target-specific effects .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Answer: Focus on structural modifications guided by computational and experimental
- LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -NH₂) on the thiazole ring to reduce hydrophobicity (clogP >3 may limit bioavailability) .
- Metabolic Blocking: Fluorinate vulnerable positions (e.g., para to methyl groups) to slow CYP450-mediated degradation .
- Prodrug Approaches: Mask polar groups (e.g., esterify carboxylates) to enhance membrane permeability, with enzymatic cleavage in target tissues .
Methodological Resources
Q. Which computational tools are recommended for studying structure-activity relationships (SAR)?
- Answer:
- Molecular Dynamics (MD): GROMACS or AMBER simulate ligand-receptor interactions over time (≥100 ns trajectories) to identify stable binding conformations .
- QSAR Modeling: Use Schrödinger’s QikProp or MOE to correlate substituent effects (e.g., Hammett σ values) with activity .
- Free Energy Perturbation (FEP): Predict binding affinity changes (ΔΔG) for analog modifications with high accuracy (±0.5 kcal/mol) .
Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?
- Answer: Single-crystal X-ray diffraction definitively assigns positions of methyl and dioxido groups:
- Crystal Growth: Use slow evaporation from DCM/hexane (1:3) at 4°C .
- Data Collection: Resolve bond lengths (C-S = 1.74–1.78 Å) and angles (N-S-O = 115–120°) to confirm the dioxido configuration .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s mechanism of action?
- Answer: Divergent mechanisms (e.g., kinase inhibition vs. DNA intercalation) may reflect context-dependent behavior:
- Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography with biotinylated probes) to identify binding partners .
- Pathway Analysis: RNA-seq or phospho-proteomics in treated cells reveals downstream effects (e.g., MAPK vs. PI3K pathway modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
